molecular formula C20H13BrN2O3 B6118205 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one

4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B6118205
M. Wt: 409.2 g/mol
InChI Key: YLKFPAOQTMINGL-YVLHZVERSA-N
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Description

4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one, also known as AIM-100, is a small molecule inhibitor that has shown promising results in preclinical studies. It is a synthetic compound that has been developed by medicinal chemists for the purpose of inhibiting the activity of certain enzymes and proteins in the body. AIM-100 has been shown to have potential applications in cancer research, neurodegenerative diseases, and other areas of biomedical research.

Mechanism of Action

The mechanism of action of 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one involves the inhibition of certain enzymes and proteins in the body. Specifically, 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of protein kinase B (AKT) and glycogen synthase kinase-3β (GSK-3β), which are involved in cell proliferation, survival, and apoptosis. By inhibiting these enzymes, 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one can induce cell death and decrease tumor growth in cancer cells. In addition, 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer cells, 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis and decrease cell proliferation, leading to decreased tumor growth. In neurodegenerative diseases, 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one has been shown to protect neurons from oxidative stress and inflammation, and may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its potent inhibitory activity against AKT and GSK-3β, its ability to induce apoptosis and decrease cell proliferation in cancer cells, and its neuroprotective effects in neurodegenerative diseases. However, there are also limitations to using 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one in lab experiments, including its complex synthesis method, its potential toxicity in vivo, and the need for further studies to determine its optimal dosing and administration.

Future Directions

There are several future directions for research on 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one, including:
1. Further studies to determine the optimal dosing and administration of 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one in vivo.
2. Studies to investigate the potential toxicity of 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one in vivo, and to determine its safety profile.
3. Studies to investigate the potential applications of 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one in other areas of biomedical research, such as inflammatory diseases and autoimmune disorders.
4. Further studies to investigate the mechanism of action of 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one, and to identify other potential targets for inhibition.
5. Studies to investigate the potential use of 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one in combination with other drugs or therapies, to enhance its therapeutic effects.
In conclusion, 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has shown promising results in preclinical studies for its potential applications in cancer research, neurodegenerative diseases, and other areas of biomedical research. Further studies are needed to determine its optimal dosing and administration, its potential toxicity, and its mechanism of action. 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one has the potential to be a valuable tool for researchers in the field of biomedical research.

Synthesis Methods

The synthesis of 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one involves several steps, including the reaction of 4-bromoacetophenone with indole-3-carboxaldehyde to produce a Schiff base intermediate. This intermediate is then reacted with ethyl oxalyl chloride to form the oxazole ring, followed by deprotection and acetylation to produce the final product. The synthesis of 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one is a complex process that requires expertise in organic chemistry and medicinal chemistry.

Scientific Research Applications

4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one has been studied extensively in preclinical models, and has shown promising results in a variety of scientific research applications. In cancer research, 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to decreased tumor growth and increased apoptosis. In neurodegenerative diseases, 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one has been shown to protect neurons from oxidative stress and inflammation, and may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(4Z)-4-[(1-acetylindol-3-yl)methylidene]-2-(4-bromophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3/c1-12(24)23-11-14(16-4-2-3-5-18(16)23)10-17-20(25)26-19(22-17)13-6-8-15(21)9-7-13/h2-11H,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKFPAOQTMINGL-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C=C(C2=CC=CC=C21)/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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